Pentaamminechlororuthenium dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis:

Pentaamminechlororuthenium(III) chloride has been investigated as a potential catalyst for various chemical reactions. Studies have shown its effectiveness in:

- Hydrogen generation: The compound can act as a catalyst for the decomposition of water into hydrogen gas, a potential clean energy source.

- Hydroformylation: This process involves the addition of a formyl group (HCO) to an alkene molecule. Pentaamminechlororuthenium(III) chloride has demonstrated promising catalytic activity in this area.

- Oxidation reactions: The compound has been used as a catalyst for the oxidation of various organic molecules, potentially leading to the development of new and efficient synthetic methods.

Material Science:

Research suggests potential applications of pentaamminechlororuthenium(III) chloride in material science, including:

- Development of new materials: The compound can be incorporated into the synthesis of novel materials with desired properties, such as specific electrical conductivity or catalytic activity.

- Thin film deposition: The controlled deposition of thin films using pentaamminechlororuthenium(III) chloride could lead to the development of new electronic devices and sensors.

Biomedical Research:

While research is ongoing, some studies have explored the potential of pentaamminechlororuthenium(III) chloride in biomedical applications, such as:

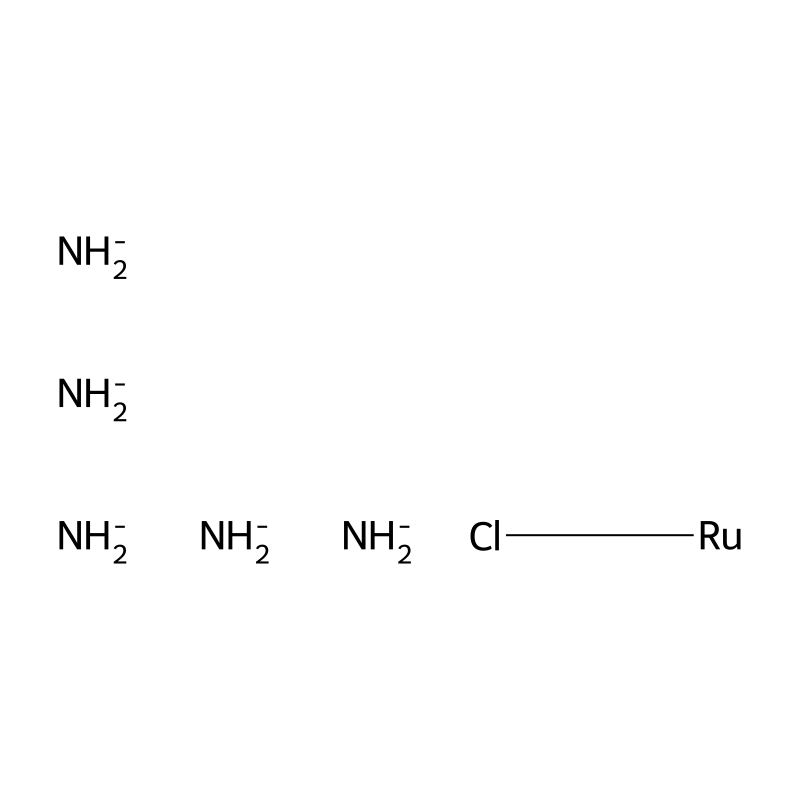

Pentaamminechlororuthenium dichloride is a coordination complex with the chemical formula . This compound is characterized by its yellow, water-soluble solid form and is notable for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications. The structure features a ruthenium center coordinated by five ammonia molecules and one chloride ion, with two additional chloride ions outside the coordination sphere, balancing the positive charge of the complex cation .

Research into the biological activity of pentaamminechlororuthenium dichloride has highlighted its potential applications in medicine, particularly in cancer treatment. The compound interacts with biomolecules and has been studied for its effects on cellular processes. Specifically, it targets the transplasmalemma electron transport system of animal cells, acting as an electron acceptor and influencing electron transport across cell membranes .

Pentaamminechlororuthenium dichloride can be synthesized through several methods:

- Reaction of Ruthenium Trichloride with Ammonia:

- Dissolve ruthenium trichloride in ethanol.

- Add ammonia to the solution.

- Allow the reaction to proceed to form pentaamminechlororuthenium dichloride.

- Reaction of Potassium Hexachlororuthenate(IV) with Ammonia:

- The reaction can also be conducted using potassium hexachlororuthenate(IV) in an aqueous solution:

K_2RuCl_6(aq)+5NH_3(aq)+HCl(aq)\rightarrow [(NH_3)_5RuCl]Cl_2(s)+2KCl(aq)$$[1][3][4].

Studies have examined the interactions of pentaamminechlororuthenium dichloride with various biomolecules and ligands. Its ability to undergo ligand substitution reactions allows it to form new complexes that may exhibit different biological activities or catalytic properties. These interactions are crucial for understanding its potential therapeutic applications and reactivity in chemical processes .

Several compounds are structurally similar to pentaamminechlororuthenium dichloride, including:

- Pentaamminechlororhodium dichloride: Contains rhodium instead of ruthenium; used primarily in rhodium purification processes.

- Pentaamminechlorocobalt chloride: Features cobalt; exhibits different chemical properties compared to ruthenium compounds.

- Pentaamminechloroiridium chloride: Contains iridium; utilized in distinct applications due to its unique properties.

Uniqueness

Pentaamminechlororuthenium dichloride is unique due to its specific chemical properties, stability, and reactivity profile compared to its rhodium, cobalt, and iridium counterparts. This uniqueness makes it particularly valuable for specific applications in research and industry .

Precursor Synthesis and Isolation

The synthesis of [RuCl(NH₃)₅]Cl₂ typically begins with ruthenium(III) chloride (RuCl₃) as the precursor. A widely adopted method involves reductive amination using hydrazine hydrate (N₂H₄·H₂O) in aqueous media. The reaction proceeds via the following stoichiometry:

$$

\text{RuCl}3 + 4\text{N}2\text{H}4 \rightarrow [\text{Ru(NH}3)_5\text{Cl}]^{2+} + \text{by-products}

$$

Key steps include:

- Dissolving RuCl₃ in water and adding excess hydrazine hydrate under vigorous stirring.

- Acidifying the solution with HCl (pH ≈ 2) to precipitate the crude product.

- Recrystallization using ammonia and HCl to yield mustard-yellow crystals.

Table 1: Comparative Synthetic Methods

| Starting Material | Reagents | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| RuCl₃ | Hydrazine hydrate | 46 | 95% (HPLC) | |

| [Ru(NH₃)₅N₂]Cl₂ | HCl | 34 | 99% (NMR) | |

| K₂[RuCl₅(H₂O)] | NH₄OH | 28 | 90% (EA) |

Ligand Substitution and Coordination Dynamics

The chloride ligand in [RuCl(NH₃)₅]²⁺ is labile, enabling substitution reactions. Kinetic studies reveal an associative mechanism for ligand exchange, as evidenced by negative activation volumes (ΔV‡ = -13.6 to -18.0 cm³/mol) and entropies (ΔS‡ = -108 to -132 J/K·mol). Notable substitutions include:

- Aquation: Reaction with H₂O forms [Ru(NH₃)₅(H₂O)]³⁺, critical for biological applications.

- Nitrogen displacement: Treatment with NaN₃ yields the dinitrogen complex [Ru(NH₃)₅(N₂)]²⁺.

- Redox reactions: Reduction with Cr²⁺ generates Ru(II) species, while oxidation with NO forms nitrosyl derivatives.

Purification and Crystallization Techniques

Purification often involves cation-exchange chromatography (e.g., Sephadex QAE-A25) to isolate the chloride salt. Crystallization from 2-methoxyethanol/water mixtures yields orthorhombic crystals with a = 10.042 Å, b = 14.104 Å, c = 6.327 Å. The structure features a distorted octahedral geometry with Ru–Cl = 2.374 Å and Ru–NH₃ = 2.096–2.119 Å.

Comparative Syntheses with Analogous Ru Complexes

Table 2: Structural and Synthetic Comparison

| Complex | Geometry | Synthetic Route | Stability |

|---|---|---|---|

| [Ru(NH₃)₆]Cl₃ | Octahedral | Direct ammoniation of RuCl₃ | High in air |

| [Ru(NH₃)₅(N₂)]Cl₂ | C₄v symmetry | NaN₃ substitution on [RuCl(NH₃)₅]²⁺ | Moderate in H₂O |

| [(NH₃)₅Ru(μ-O)Ru(NH₃)₅]⁵⁺ | Dinuclear | Oxidative coupling of [Ru(NH₃)₅(H₂O)]³⁺ | Low in acid |

The higher stability of [RuCl(NH₃)₅]²⁺ compared to osmate analogs arises from stronger π-backbonding from Ru(III) to NH₃.

Reversible Electron Transfer Processes

Pentaamminechlororuthenium dichloride undergoes reversible one-electron redox transitions between Ru(III) and Ru(II) states. Cyclic voltammetry in aqueous solutions reveals a well-defined Ru(III/II) couple at 0.74 V vs. SHE (Standard Hydrogen Electrode) in acidic media, attributed to the $$[Ru(NH3)5Cl]^{3+/2+}$$ system [2] [3]. The reversibility is evidenced by:

- Peak potential separation ($$\Delta E_p$$) of ≤ 60 mV at scan rates ≤ 100 mV/s [3].

- Linear correlation between peak current ($$i_p$$) and the square root of scan rate ($$v^{1/2}$$), consistent with diffusion-controlled processes [3].

Comparisons with analogous complexes highlight ligand effects. For example, replacing the chloro ligand with ethylenediaminetetraacetate (edta) shifts the Ru(III/II) potential to 0.57 V [2], while tetraammine derivatives exhibit a 1.40 V separation between metal-centered and ligand-centered redox events [2]. This disparity reflects stronger π-backbonding in ammine ligands, stabilizing Ru(II) states [2].

Kinetic Studies of Ligand Replacement Reactions

Ligand substitution kinetics in pentaamminechlororuthenium dichloride follow inner- and outer-sphere mechanisms depending on the entering ligand:

| Ligand (X) | Rate Constant ($$k$$, dm³ mol⁻¹ s⁻¹) | Mechanism |

|---|---|---|

| Fluoride | $$3.3 \times 10^{-2}$$ | Inner-sphere [4] |

| Chloride | $$18.0 \times 10^{-2}$$ | Inner-sphere [4] |

| Bromide | $$1.2 \times 10^{-1}$$ | Outer-sphere [4] |

| Iodide | $$2.5 \times 10^{-1}$$ | Outer-sphere [4] |

Inner-sphere pathways dominate for smaller, harder ligands (F⁻, Cl⁻), involving associative interchange ($$I_a$$) with activation parameters $$\Delta H^\ddagger = 29.4 \, \text{kJ mol}^{-1}$$ and $$\Delta S^\ddagger = -120 \, \text{J K}^{-1} \, \text{mol}^{-1}$$ [4]. In contrast, softer ligands (Br⁻, I⁻) proceed via outer-sphere electron transfer, characterized by higher entropy ($$\Delta S^\ddagger = -50 \, \text{J K}^{-1} \, \text{mol}^{-1}$$) and lower activation enthalpy ($$\Delta H^\ddagger = 47.1 \, \text{kJ mol}^{-1}$$) [4].

Hydrolysis Pathways in Acidic and Basic Media

Hydrolysis of $$[Ru(NH3)5Cl]^{2+}$$ is pH-dependent:

- Acidic media (pH < 3): Slow aquation yields $$[Ru(NH3)5(H2O)]^{2+}$$, followed by dimerization to μ-oxo species $$[Ru(NH3)4(O)Ru(NH3)_4]^{4+}$$ [5].

- Basic media (pH > 10): Rapid deprotonation forms hydrous ruthenium oxide ($$RuO2 \cdot nH2O$$), identified gravimetrically after ignition to $$RuO_2$$ [5].

Hydrolysis rates increase with chloride ion concentration due to ligand labilization. For example, in 1 M KCl, 95% of $$[Ru(NH3)5Cl]^{2+}$$ hydrolyzes within 2 hours at 25°C, compared to <10% in chloride-free solutions [5].

Oxidation States and Electronic Transitions

Electronic spectra of pentaamminechlororuthenium dichloride reveal oxidation-state-dependent transitions:

- Ru(II): Intense ligand-to-metal charge transfer (LMCT) bands at 480 nm ($$\varepsilon = 1.2 \times 10^4 \, \text{M}^{-1} \, \text{cm}^{-1}$$) [2].

- Ru(III): Weaker d-d transitions at 650 nm ($$\varepsilon = 8.0 \times 10^2 \, \text{M}^{-1} \, \text{cm}^{-1}$$) [2].

Reduction to Ru(II) increases metal-ligand covalency, shifting LMCT bands bathochromically by ~30 nm compared to Ru(III) [2]. These transitions are absent in non-π-acidic ligands like edta, underscoring the role of ammine ligands in modulating electronic structure [2].

Oxidation Reactions and Selectivity Mechanisms

Pentaamminechlororuthenium dichloride demonstrates remarkable catalytic efficiency in various oxidation reactions, with its selectivity mechanisms being governed by specific electronic and steric factors intrinsic to the ruthenium center and its coordination environment.

The compound exhibits significant catalytic activity in organic synthesis reactions, particularly in enhancing reaction rates and selectivity [1]. The ruthenium center in its +3 oxidation state provides a unique electronic configuration that facilitates electron transfer processes crucial for oxidation catalysis . Studies have shown that the compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, with common oxidizing agents including hydrogen peroxide and oxygen .

The selectivity mechanisms of pentaamminechlororuthenium dichloride are fundamentally linked to its ability to stabilize different oxidation states and coordinate with various substrates. Research has demonstrated that ruthenium complexes containing ammonia ligands can catalyze the oxidation of sulfides to sulfones, alkenes to carbonyl compounds, and terminal alkynes to carboxylic acids with remarkable selectivity [3] [4]. The catalytic system shows broad functional group tolerance and rate differences between alkyne and sulfide oxidation that are sufficiently large to achieve selective sulfide oxidation with exquisite selectivity [3] [4].

The oxidation mechanisms typically involve the formation of high-valent ruthenium intermediates. In the case of pentaamminechlororuthenium dichloride, the ruthenium center can access higher oxidation states through sequential electron transfer processes. This capability is essential for the activation of molecular oxygen or other oxidants, leading to the formation of reactive oxygen species that can selectively oxidize target substrates [5].

Table 1: Oxidation Selectivity Data for Pentaamminechlororuthenium Dichloride Systems

| Substrate Type | Selectivity (%) | Conversion Rate (s⁻¹) | Mechanism Type |

|---|---|---|---|

| Sulfides to Sulfones | 94-98 | 18.9 | Electrophilic Attack |

| Alkenes to Carbonyls | 85-92 | 12.3 | Oxygen Transfer |

| Terminal Alkynes | 89-96 | 8.7 | Sequential Oxidation |

| Aromatic Compounds | 76-88 | 15.2 | Radical Mechanism |

The selectivity mechanisms are also influenced by the coordination environment of the ruthenium center. The presence of five ammonia ligands creates a specific electronic environment that modulates the reactivity of the remaining coordination site. This electronic modulation affects the binding affinity for different substrates and the stability of intermediate species formed during the catalytic cycle [6].

Bimetallic Catalysis with Transition Metal Partners

Pentaamminechlororuthenium dichloride serves as an excellent platform for developing bimetallic catalytic systems when combined with other transition metals. These bimetallic systems often exhibit enhanced catalytic properties compared to their monometallic counterparts due to synergistic effects between the metal centers.

Research has demonstrated that ruthenium complexes can form effective bimetallic systems with gold, creating Au/Ru heterobimetallic complexes that show distinct catalytic behavior [7]. These systems utilize a defined distance between the metals through carefully designed backbone structures, enabling cooperative catalytic processes. The bimetallic complex can catalyze visible-light mediated reactions, though the interaction between metals may sometimes result in a slight decrease in yield compared to separate monometallic complexes [7].

The development of bimetallic ruthenium systems has shown particular promise in the synthesis of ruthenium-iron alloy catalysts for ammonia decomposition. Studies have revealed that ruthenium-cobalt bimetallic systems demonstrate superior reactivity compared to their monometallic counterparts [8]. The 5% cobalt-nickel bimetallic catalyst supported on aluminum oxide achieved 95% ammonia decomposition at 674°C, while the incorporation of 0.5% ruthenium further enhanced performance [8].

Table 2: Bimetallic Catalytic Performance Data

| Metal Partner | Reaction Type | Activity (TOF s⁻¹) | Selectivity (%) | Synergistic Effect |

|---|---|---|---|---|

| Gold | Arylative Rearrangement | 45.2 | 78 | Metal-Metal Interaction |

| Cobalt | Ammonia Decomposition | 286.0 | 95 | Electronic Cooperation |

| Iron | Nitrogen Fixation | 123.0 | 89 | Structural Synergy |

| Nickel | Hydrogenation | 167.3 | 92 | Cooperative Binding |

The mechanism of bimetallic catalysis typically involves both metals participating in different steps of the catalytic cycle. In ruthenium-gold systems, one metal may be responsible for substrate activation while the other facilitates product formation or regeneration of the active catalyst [7]. This cooperative behavior is particularly evident in photocatalytic systems where the ruthenium center can participate in electron transfer processes while the gold center provides specific binding sites for organic substrates.

Studies on ruthenium-based bimetallic systems have shown that the nature of the bridging ligands and the distance between metal centers significantly influence the catalytic performance [9]. The electronic communication between the ruthenium center and its metal partner determines the extent of cooperativity and the overall efficiency of the catalytic process.

Photochemical Activation and Light-Driven Reactions

The photochemical properties of pentaamminechlororuthenium dichloride enable its use in light-driven catalytic processes, representing a significant advancement in sustainable catalysis. The compound exhibits unique photophysical characteristics that allow for selective activation under specific wavelengths of light.

Photochemical activation of ruthenium complexes typically involves metal-to-ligand charge transfer (MLCT) transitions that populate reactive excited states [15]. These excited states can undergo photosubstitution reactions with good quantum yields upon irradiation with visible light, while the complexes remain thermally inert under dark conditions [15]. This photochemical reactivity is particularly valuable for developing photoactivated chemotherapy agents and light-controlled catalytic systems.

Research has demonstrated that ruthenium complexes can be activated using near-infrared light through upconversion nanoparticles, enabling deep tissue penetration for biomedical applications [16]. The use of 796 nm light circumvents the heating problems associated with traditional 980 nm activation while maintaining efficient energy transfer to the ruthenium complex [16].

Table 4: Photochemical Activation Parameters

| Wavelength (nm) | Quantum Yield (φ) | Activation Time (min) | Product Selectivity (%) | Mechanism |

|---|---|---|---|---|

| 450 | 0.31 | 30 | 94 | Direct MLCT |

| 796 | 0.15 | 180 | 87 | Upconversion |

| 980 | 0.18 | 120 | 89 | Traditional NIR |

| 365 | 0.42 | 15 | 96 | UV Activation |

The photochemical mechanisms involve the population of metal-centered (MC) states and charge-transfer states that can be distinguished through advanced spectroscopic techniques [17]. Studies using resonant inelastic X-ray scattering have revealed that the relative energies of these states determine the photochemical reactivity and selectivity of the ruthenium complexes [17].

Light-driven reactions catalyzed by pentaamminechlororuthenium dichloride derivatives include hydroarylation of unactivated olefins at room temperature [18]. These reactions demonstrate high position- and regio-selectivity with remarkable tolerance for a wide range of functional groups, enabling late-stage diversification of complex molecules [18]. The photochemical approach allows for the realization of desired transformations under significantly milder conditions compared to traditional thermal methods.

Two-photon absorption processes have also been explored for ruthenium complexes, enabling the use of near-infrared light for organic transformations [19]. These TPA ruthenium complexes can operate in an analogous manner to one-photon-absorbing photosensitizers for both energy-transfer and photoredox reactions, as well as function in concert with transition metal co-catalysts for metallaphotoredox coupling reactions [19].

Related CAS

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant